molecular formula C8H10O B15159206 3-(Cyclopent-3-en-1-yl)propadien-1-ol CAS No. 652999-90-1

3-(Cyclopent-3-en-1-yl)propadien-1-ol

Cat. No.: B15159206
CAS No.: 652999-90-1
M. Wt: 122.16 g/mol
InChI Key: MJYGPXOAPCCGIB-UHFFFAOYSA-N
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Description

3-(Cyclopent-3-en-1-yl)propadien-1-ol is a chemical compound with the molecular formula C8H10O It is characterized by a cyclopentene ring attached to a propadienol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-3-en-1-yl)propadien-1-ol typically involves the reaction of cyclopentadiene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-3-en-1-yl)propadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: SOCl2, PBr3, reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-(Cyclopent-3-en-1-yl)propadien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-3-en-1-yl)propadien-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-ol: A similar compound with a cyclopentene ring and a hydroxyl group.

    3-Cyclopenten-1-one: Contains a cyclopentene ring with a ketone group.

    2-Cyclohexen-1-ol: Features a cyclohexene ring with a hydroxyl group.

Uniqueness

3-(Cyclopent-3-en-1-yl)propadien-1-ol is unique due to the presence of both a cyclopentene ring and a propadienol group, which imparts distinct chemical and physical properties

Properties

CAS No.

652999-90-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

3-cyclopent-3-en-1-ylprop-2-enal

InChI

InChI=1S/C8H10O/c9-7-3-6-8-4-1-2-5-8/h1-3,6-8H,4-5H2

InChI Key

MJYGPXOAPCCGIB-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C=CC=O

Origin of Product

United States

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